molecular formula C20H24ClN3O4S B2540329 N-(3-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1251616-25-7

N-(3-chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2540329
CAS No.: 1251616-25-7
M. Wt: 437.94
InChI Key: IMFAWQCJGUMOJT-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide is a structurally complex acetamide derivative characterized by:

  • A 3-chloro-4-methylphenyl group attached to the amide nitrogen.
  • A pyridinone ring (2-oxopyridin-1(2H)-yl) substituted at position 3 with a sulfonyl group linked to a 4-methylpiperidine moiety.

While direct data on this compound is absent in the provided evidence, its structural features align with acetamide derivatives studied for diverse applications, including pharmaceuticals and materials science. The sulfonyl-piperidine substituent and chloro-methylphenyl group suggest unique physicochemical and conformational properties compared to analogs .

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(4-methylpiperidin-1-yl)sulfonyl-2-oxopyridin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S/c1-14-7-10-24(11-8-14)29(27,28)18-4-3-9-23(20(18)26)13-19(25)22-16-6-5-15(2)17(21)12-16/h3-6,9,12,14H,7-8,10-11,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMFAWQCJGUMOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The target compound shares key structural motifs with the following analogs (see Table 1):

  • Pyridine derivatives (): Contain chloro and substituted phenyl groups but lack the pyridinone and sulfonyl-piperidine moieties.
  • N-Substituted arylacetamides (): Feature dichlorophenyl and pyrazolyl groups. Unlike the target, these compounds lack sulfonyl or piperidine substituents, resulting in lower molecular weights (~406 vs. ~468) .
  • Oxadiazole-containing acetamides (): Replace the sulfonyl-piperidine group with a 1,2,4-oxadiazole ring. This substitution reduces steric bulk but may decrease solubility due to the oxadiazole’s lower polarity compared to sulfonyl .
  • Thienopyrimidinone analogs (): Incorporate a sulfur-containing heterocycle (thieno[3,2-d]pyrimidinone) instead of pyridinone.

Physicochemical Properties

  • Molecular Weight : The target’s estimated molecular weight (~467.9) exceeds most analogs due to the sulfonyl-piperidine group (Table 1).
  • Melting Points : reports melting points of 268–287°C for pyridine derivatives, likely due to strong intermolecular forces. The target’s melting point is unreported but may be influenced by conformational flexibility from the piperidine ring .

Conformational and Crystallographic Analysis

  • Dihedral Angles : highlights dihedral angles (54.8–77.5°) between aromatic rings and amide groups, influencing crystal packing. The target’s sulfonyl-piperidine group may introduce steric hindrance, altering planarity and hydrogen-bonding patterns .
  • Hydrogen Bonding: The pyridinone’s ketone and sulfonyl groups in the target could form robust hydrogen bonds, contrasting with ’s oxadiazole, which lacks hydrogen-bond donors .

Table 1: Comparative Analysis of Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Reference
Target Compound C20H22ClN3O4S ~467.9 N/A 3-Chloro-4-methylphenyl, sulfonyl-piperidine N/A
Pyridine derivatives () Varies 466–545 268–287 Chloro, substituted phenyl
Dichlorophenyl-pyrazolyl acetamide () C19H17Cl2N3O2 406.26 ~200–202 Dichlorophenyl, pyrazolyl
Oxadiazole-containing acetamide () C21H16Cl2N4O3 467.29 N/A Chlorophenyl, oxadiazole, methoxy
Thienopyrimidinone acetamide () C21H16ClN3O2S 409.89 N/A Thienopyrimidinone, chloro, methylphenyl

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